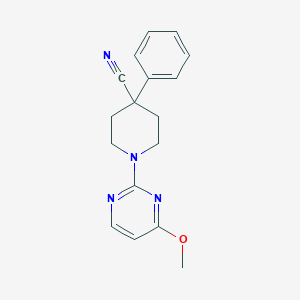![molecular formula C22H23N3O B12249301 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B12249301.png)
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a phenylpropanone moiety
Preparation Methods
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one involves several steps:
Multicomponent Reactions (MCRs): These reactions are efficient for generating complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of appropriate precursors to form the naphthyridine core.
Metal-Catalyzed Synthesis: A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Chemical Reactions Analysis
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a ligand in molecular sensors and self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one can be compared with other naphthyridine derivatives:
Properties
Molecular Formula |
C22H23N3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one |
InChI |
InChI=1S/C22H23N3O/c1-16(17-6-3-2-4-7-17)22(26)25-14-11-18(12-15-25)20-10-9-19-8-5-13-23-21(19)24-20/h2-10,13,16,18H,11-12,14-15H2,1H3 |
InChI Key |
LFOBAJUMKQYBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12249224.png)
![3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12249229.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B12249230.png)
![ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12249240.png)
![6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine](/img/structure/B12249249.png)


![8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12249272.png)
![N-(2,5-difluorophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B12249273.png)
![3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12249285.png)
![6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12249288.png)

![9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine](/img/structure/B12249299.png)

